

Application Notes and Protocols for SDS-PAGE using ML042 Buffer

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ML042

Cat. No.: B1227343

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These application notes provide detailed protocols and running conditions for Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) using **ML042** 10X Tris-Glycine-SDS Gel Running Buffer. **ML042** is a widely used buffer for the separation of proteins based on their molecular weight.

Introduction

SDS-PAGE is a fundamental technique in biochemistry, molecular biology, and drug development for separating proteins. The **ML042** buffer system, a 10X concentrate of Tris-Glycine-SDS, is a popular choice for this application. When diluted to a 1X concentration, it is used as both the anode and cathode buffer for discontinuous buffer systems (Laemmli system). This system employs a stacking gel with a lower pH and a resolving gel with a higher pH to ensure sharp, well-resolved protein bands.

Composition of ML042 Buffer

The **ML042** buffer is a 10X concentrated solution with the following composition:

- Tris base
- Glycine
- Sodium Dodecyl Sulfate (SDS)

For use in electrophoresis, the 10X stock solution must be diluted to a 1X working concentration with deionized water.

Experimental Protocols

Preparation of 1X Running Buffer

To prepare 1 L of 1X Tris-Glycine-SDS running buffer, mix 100 mL of **ML042** 10X Tris-Glycine-SDS Gel Running Buffer with 900 mL of deionized water. Mix thoroughly.

Sample Preparation

- To your protein sample, add an equal volume of 2X Laemmli sample buffer (containing SDS, β -mercaptoethanol or DTT, glycerol, and bromophenol blue).
- Heat the mixture at 95-100°C for 5 minutes to denature the proteins.
- Centrifuge the samples briefly to pellet any insoluble material.
- The samples are now ready for loading onto the polyacrylamide gel.

Gel Electrophoresis

- Assemble the electrophoresis apparatus with your pre-cast or hand-cast polyacrylamide gel.
- Fill the inner and outer buffer chambers of the electrophoresis tank with 1X Tris-Glycine-SDS running buffer.
- Carefully load your prepared protein samples and a molecular weight marker into the wells of the stacking gel.
- Connect the electrophoresis apparatus to a power supply, ensuring the correct polarity (black to black, red to red).
- Run the gel according to the recommended conditions in the tables below.
- The electrophoresis is complete when the bromophenol blue tracking dye reaches the bottom of the resolving gel.

- After the run, disconnect the power supply and carefully remove the gel for staining or western blotting.

Data Presentation: Running Conditions

The optimal running conditions for SDS-PAGE can vary depending on the gel percentage, the size of the proteins of interest, and the electrophoresis apparatus being used. The following tables provide general guidelines for using **ML042** buffer with standard mini-gel systems.

Table 1: Recommended Running Conditions for Mini-Gels (Constant Voltage)

Gel Percentage (%)	Voltage (V)	Typical Running Time (min)	Recommended For
8	125 - 150	60 - 90	High molecular weight proteins (>100 kDa)
10	125 - 150	60 - 90	Medium molecular weight proteins (30-100 kDa)
12	125 - 150	60 - 90	Low molecular weight proteins (10-40 kDa)
15	125 - 150	75 - 100	Very low molecular weight proteins (<20 kDa)
4-20 (Gradient)	150 - 200	45 - 75	Broad range of molecular weights

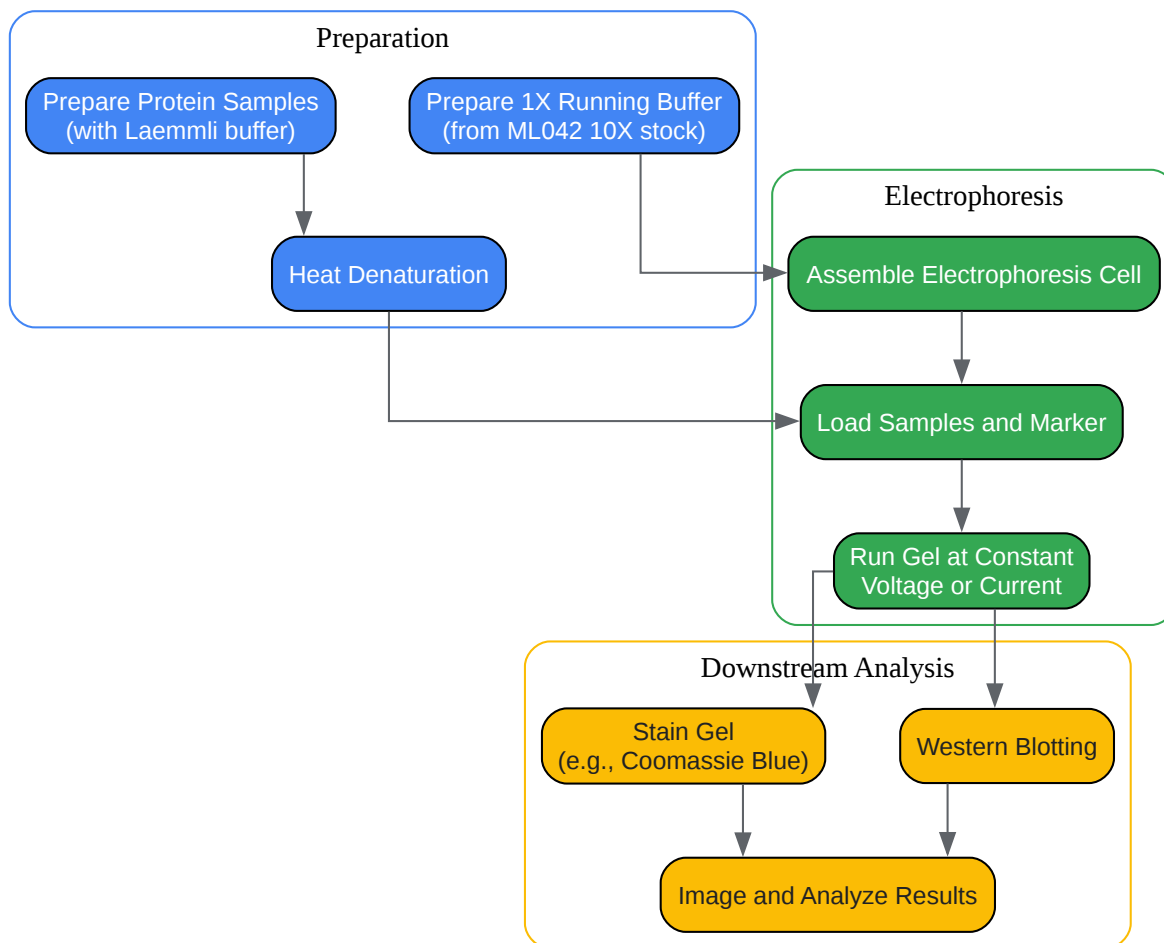
Table 2: Recommended Running Conditions for Mini-Gels (Constant Current)

Gel Percentage (%)	Current (mA per gel)	Typical Running Time (min)	Recommended For
8	30 - 40	60 - 90	High molecular weight proteins (>100 kDa)
10	30 - 40	60 - 90	Medium molecular weight proteins (30-100 kDa)
12	30 - 40	60 - 90	Low molecular weight proteins (10-40 kDa)
15	25 - 35	75 - 100	Very low molecular weight proteins (<20 kDa)
4-20 (Gradient)	40 - 50	45 - 75	Broad range of molecular weights

Visualizations

Experimental Workflow for SDS-PAGE

The following diagram illustrates the typical workflow for an SDS-PAGE experiment.



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SDS-PAGE Experimental Workflow

Signaling Pathway Analysis using SDS-PAGE and Western Blot

SDS-PAGE followed by Western blotting is a powerful technique to study changes in protein expression and post-translational modifications within signaling pathways. The diagram below

illustrates a simplified representation of the PERK-eIF2 α branch of the Unfolded Protein Response (UPR), which is often analyzed by these methods.



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PERK-eIF2 α Signaling Pathway Analysis

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com